molecular formula C13H11NO4S2 B1518027 2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid CAS No. 1154996-56-1

2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid

Cat. No. B1518027
CAS RN: 1154996-56-1
M. Wt: 309.4 g/mol
InChI Key: MLMDACZFCYASQZ-UHFFFAOYSA-N
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Description

2-[(4-Sulfamoylphenyl)sulfanyl]benzoic acid (2-SPSB) is an organic compound with a unique structure and properties. It is a small molecule and is synthesized in a variety of ways. 2-SPSB has been used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

1. Electrochemical Behavior and Cleavage of Azo Bond

Mandić et al. (2004) explored the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid. This study revealed the significant impact of sulfo substituent positioning on electrochemical behavior. The reduction process predominantly involves hydrazone tautomers, leading to hydrazo compounds and ultimately to 5-amino salicylic acid and sulfanilic acid, following a DISP2 mechanism. This research illuminates the electrochemical pathways and kinetic aspects of similar compounds (Mandić, Nigović, & Šimunić, 2004).

2. Photochemical Decomposition in Aqueous Solutions

Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound structurally related to 2-[(4-sulfamoylphenyl)sulfanyl]benzoic acid. This study provides insights into the photolability of sulfamethoxazole in acidic aqueous solutions, leading to primary photoproducts and shedding light on possible photochemical pathways for similar compounds (Zhou & Moore, 1994).

3. Biodegradation of Related Compounds by Microbial Strains

Hegedűs et al. (2017) reported on Novosphingobium resinovorum SA1, a bacterium capable of degrading sulfanilic acid, a compound related to this compound. This research highlights the bacterium's ability to utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, providing a potential biological method for degrading similar compounds (Hegedűs et al., 2017).

4. Synthesis and Characterization of Sulfanilamide Derivatives

Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, closely related to this compound. This study offers insights into the chemical properties and potential applications of such compounds in various scientific fields (Lahtinen et al., 2014).

5. Catalytic and Chemical Applications

Tayebi et al. (2011) investigated the use of sulfuric acid derivatives as catalysts in chemical reactions. This study provides a perspective on the potential use of this compound and related compounds in catalysis and other chemical processes (Tayebi et al., 2011).

properties

IUPAC Name

2-(4-sulfamoylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c14-20(17,18)10-7-5-9(6-8-10)19-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMDACZFCYASQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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